molecular formula C15H14N2O3 B6404679 5-(3-Acetylaminophenyl)-3-aminobenzoic acid CAS No. 1261908-19-3

5-(3-Acetylaminophenyl)-3-aminobenzoic acid

Cat. No.: B6404679
CAS No.: 1261908-19-3
M. Wt: 270.28 g/mol
InChI Key: AHVXDZXYRUYWHO-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-3-aminobenzoic acid is an organic compound that features both an acetylamino group and an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-3-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminobenzoic acid followed by a coupling reaction with 3-aminophenyl derivatives. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-3-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(3-Acetylaminophenyl)-3-aminobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-aminobenzoic acid involves its interaction with specific molecular targets. The acetylamino and aminobenzoic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar in structure but lacks the acetylamino group.

    3-Acetylaminobenzoic acid: Similar but does not have the additional amino group on the phenyl ring.

    5-Aminosalicylic acid: Contains an amino group and a carboxylic acid group but differs in the position of functional groups.

Properties

IUPAC Name

3-(3-acetamidophenyl)-5-aminobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-9(18)17-14-4-2-3-10(8-14)11-5-12(15(19)20)7-13(16)6-11/h2-8H,16H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVXDZXYRUYWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690608
Record name 3'-Acetamido-5-amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-19-3
Record name 3'-Acetamido-5-amino[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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